molecular formula C17H16ClNO4S2 B5180817 2-(MORPHOLINOCARBOTHIOYL)PHENYL 4-CHLORO-1-BENZENESULFONATE

2-(MORPHOLINOCARBOTHIOYL)PHENYL 4-CHLORO-1-BENZENESULFONATE

Cat. No.: B5180817
M. Wt: 397.9 g/mol
InChI Key: RRXUVTCURKNHSP-UHFFFAOYSA-N
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Description

2-(Morpholinocarbothioyl)phenyl 4-chloro-1-benzenesulfonate is a complex organic compound that features a morpholine ring, a carbothioyl group, and a benzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholinocarbothioyl)phenyl 4-chloro-1-benzenesulfonate typically involves the reaction of morpholine with a suitable carbothioyl chloride derivative, followed by the introduction of the benzenesulfonate group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential hazards associated with the reagents and reaction intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholinocarbothioyl)phenyl 4-chloro-1-benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonate groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

2-(Morpholinocarbothioyl)phenyl 4-chloro-1-benzenesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Morpholinocarbothioyl)phenyl 4-chloro-1-benzenesulfonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Morpholinocarbothioyl)phenyl 2,4-dichlorobenzoate: Similar in structure but with different substituents.

    Phenylboronic acids: Share some structural features and are used in similar applications.

Uniqueness

2-(Morpholinocarbothioyl)phenyl 4-chloro-1-benzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[2-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S2/c18-13-5-7-14(8-6-13)25(20,21)23-16-4-2-1-3-15(16)17(24)19-9-11-22-12-10-19/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXUVTCURKNHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CC=CC=C2OS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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